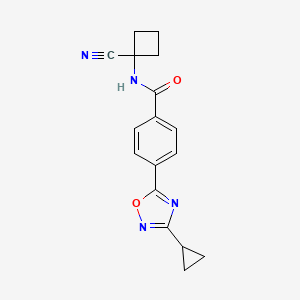

(4-(6-(1H-1,2,4-三唑-1-基)吡啶并嗪-3-基)哌嗪-1-基)(吡啶-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

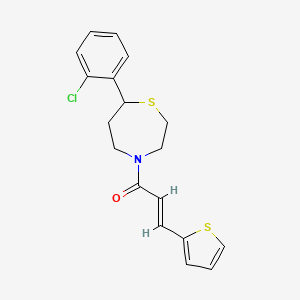

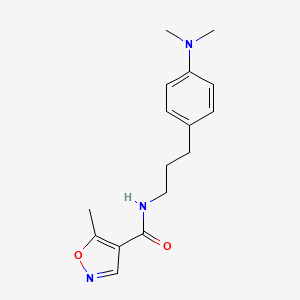

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyridine ring . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of reactions involving the formation of the triazole ring, followed by the formation of the other rings . The structures of these compounds are usually confirmed by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of similar compounds is typically established by NMR and MS analysis . The presence of multiple rings and functional groups in the molecule suggests that it may have a complex three-dimensional structure.科学研究应用

抗癌活性

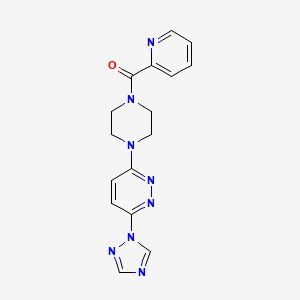

新型1,2,4-三唑衍生物的合成和评估揭示了其潜在的抗癌活性。具体而言,源自该骨架的化合物已针对包括MCF-7、Hela和A549在内的人类癌细胞系进行了测试。值得注意的是,化合物7d、7e、10a和10d表现出细胞毒活性,对Hela细胞系的IC50值低于12 μM。 此外,这些衍生物表现出选择性,在靶向癌细胞的同时,保护正常细胞 .

抗菌特性

含有氮原子的杂环化合物,如1,2,4-三唑,在抗菌研究中起着至关重要的作用。这些衍生物已显示出对耐甲氧西林金黄色葡萄球菌(MRSA)、耐万古霉素肠球菌和结核分枝杆菌H37Rv菌株的活性。 它们的多样性药理学特性使其成为对抗传染病的宝贵候选药物 .

抗病毒应用

1,2,4-三唑环体系已被研究其抗病毒潜力。源自该骨架的化合物已显示出对甲型流感病毒、单纯疱疹病毒1型(HSV-1)和丙型肝炎病毒(HCV)复制的活性。 它们与病毒靶标形成氢键的能力有助于其功效 .

抗氧化活性

虽然尚未进行广泛研究,但一些1,2,4-三唑衍生物表现出抗氧化特性。这些化合物可能在保护细胞免受氧化应激和防止自由基造成的损伤方面发挥作用。 需要进一步研究才能充分探讨这一方面 .

激动剂和拮抗剂

除了对癌症和传染病的直接影响外,1,2,4-三唑衍生物已被研究作为各种受体的激动剂和拮抗剂。例如,单酰基甘油脂肪酶拮抗剂、鞘氨醇-1-磷酸受体调节剂和硬脂酰辅酶A Δ-9-脱饱和酶抑制剂。 这些化合物在不同的治疗领域具有潜在的应用 .

其他生物活性

正在进行研究以探索与1,2,4-三唑衍生物相关的其他生物活性。这些包括与酶、受体和细胞通路相互作用。随着我们理解的加深,我们可能会在神经学、免疫学和代谢性疾病等领域发现新的应用。

总之,化合物(4-(6-(1H-1,2,4-三唑-1-基)吡啶并嗪-3-基)哌嗪-1-基)(吡啶-2-基)甲酮在不同的科学领域中都具有广阔的前景,使其成为进一步研究和开发的令人兴奋的主题。 🌟

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might interact with its targets, leading to programmed cell death.

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects against cancer cells . This suggests that the compound might lead to cell death in targeted cells.

生化分析

Biochemical Properties

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone has been found to interact with various enzymes, proteins, and other biomolecules . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .

Cellular Effects

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Molecular Mechanism

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone exerts its effects at the molecular level through various mechanisms. It has been found to bind to the colchicine binding site of the tubulin , which could explain its inhibitory activities against cancer cell lines .

属性

IUPAC Name |

pyridin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O/c25-16(13-3-1-2-6-18-13)23-9-7-22(8-10-23)14-4-5-15(21-20-14)24-12-17-11-19-24/h1-6,11-12H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOVWLPMXPOGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359783.png)

![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)

![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)

![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)

![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)